![molecular formula C12H20N2S B12589557 2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- CAS No. 326478-34-6](/img/structure/B12589557.png)
2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- is an organic compound with a complex structure that includes a thiol group, a pyridine ring, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- typically involves multiple steps. One common method includes the reaction of 2-methyl-1-propanethiol with a pyridine derivative under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize the yield and efficiency. The use of advanced purification techniques such as distillation and chromatography is essential to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino and pyridine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may vary depending on the specific substituents, but typical reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- involves its interaction with specific molecular targets and pathways. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The pyridine ring may interact with various receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanethiol, 2-methyl-: A simpler thiol compound with similar reactivity but lacking the pyridine and amino groups.
2-Methyl-1-propanethiol: Another related compound with a similar thiol group but different structural features.
Uniqueness
2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions and reactions.
Propriétés
Numéro CAS |
326478-34-6 |
|---|---|
Formule moléculaire |
C12H20N2S |
Poids moléculaire |
224.37 g/mol |
Nom IUPAC |
2-methyl-1-[methyl(2-pyridin-2-ylethyl)amino]propane-2-thiol |
InChI |
InChI=1S/C12H20N2S/c1-12(2,15)10-14(3)9-7-11-6-4-5-8-13-11/h4-6,8,15H,7,9-10H2,1-3H3 |
Clé InChI |
ARBCVUZBSYLINF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN(C)CCC1=CC=CC=N1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12589475.png)
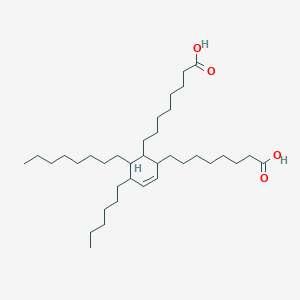
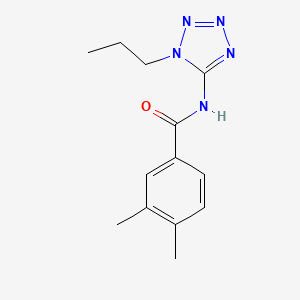
![2,2-Dimethyl-N-[3-(triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B12589496.png)
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
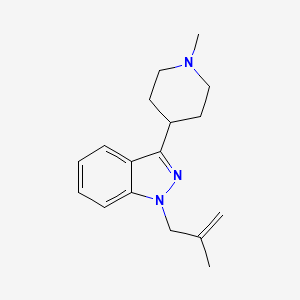

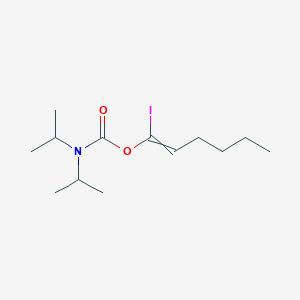
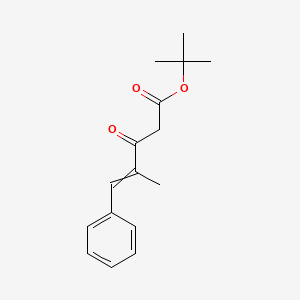
![Benzene, 1-methoxy-4-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-](/img/structure/B12589519.png)

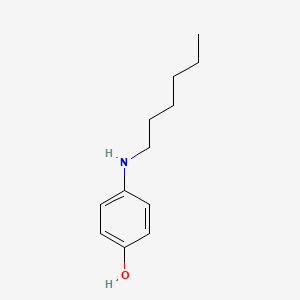
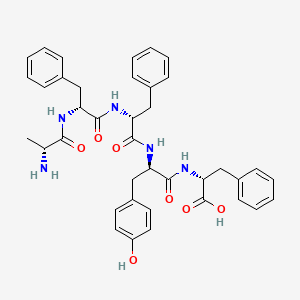
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
